molecular formula C20H16N2O2S B3209633 N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide CAS No. 1060197-72-9

N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide

Cat. No.: B3209633
CAS No.: 1060197-72-9
M. Wt: 348.4 g/mol
InChI Key: ZDFXYNCHWMILPO-UHFFFAOYSA-N
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Description

N-(1-(Thiophene-2-carbonyl)indolin-6-yl)benzamide is a synthetic organic compound featuring a hybrid architecture that incorporates an indoline core, a benzamide moiety, and a thiophene-2-carbonyl group. This specific molecular framework is of significant interest in medicinal chemistry and drug discovery research. Compounds based on the indoline scaffold and containing the thiophene-carboxamide pharmacophore have been investigated as potential therapeutic agents. Research on closely related structural analogs has revealed potent and selective biological activities. For instance, certain indole derivatives sharing the thiophene-2-carboximidamide group have been identified as potent inhibitors of neuronal nitric oxide synthase (nNOS), showing significant potential for the treatment of pain . Furthermore, N-(thiophen-2-yl)benzamide derivatives have been identified through virtual screening and synthesis as a novel class of potent BRAF V600E inhibitors, with some compounds in this series exhibiting submicromolar inhibitory activity against this important oncology target . The structure-activity relationship (SAR) studies of these analogs suggest that strategic substitutions on the benzamide ring can profoundly influence biological potency and selectivity . This compound is supplied for research use only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to explore its potential as a chemical tool or as a building block in the synthesis of more complex molecules for pharmaceutical development.

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c23-19(15-5-2-1-3-6-15)21-16-9-8-14-10-11-22(17(14)13-16)20(24)18-7-4-12-25-18/h1-9,12-13H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFXYNCHWMILPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 1 Thiophene 2 Carbonyl Indolin 6 Yl Benzamide

Precursor Synthesis and Functionalization Strategies for the Indoline (B122111), Thiophene (B33073), and Benzamide (B126) Moieties

The construction of N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide necessitates the preparation of three key precursors: 6-aminoindoline, an activated form of thiophene-2-carboxylic acid (such as thiophene-2-carbonyl chloride), and an activated form of benzoic acid (such as benzoyl chloride).

Indoline Moiety: 6-Aminoindoline

The synthesis of the 6-aminoindoline core can be approached through various established routes. A common strategy involves the reduction of a corresponding 6-nitroindole (B147325) or 6-nitroindoline. For instance, 6-nitroindole can be synthesized and subsequently reduced to 6-aminoindole. The reduction of the nitro group is typically achieved using standard reducing agents such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon (Pd/C), or iron powder in acetic acid.

Alternatively, functionalization of the indoline scaffold at the 6-position can be achieved through electrophilic aromatic substitution reactions, although direct amination is often challenging. A more viable approach is the nitration of a suitable indoline precursor, followed by reduction. The choice of N-protecting group on the indoline is crucial to direct the nitration to the desired position and to prevent unwanted side reactions.

Thiophene Moiety: Thiophene-2-carbonyl Chloride

Thiophene-2-carbonyl chloride is a key reagent for the acylation of the indoline nitrogen. It is typically prepared from thiophene-2-carboxylic acid. The conversion of the carboxylic acid to the more reactive acyl chloride can be accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.

Benzamide Moiety: Benzoyl Chloride

Benzoyl chloride serves as the acylating agent for the 6-amino group of the indoline. Similar to the thiophene precursor, benzoyl chloride is readily prepared from benzoic acid using reagents like thionyl chloride or oxalyl chloride. Commercially available benzoyl chloride is also widely used.

A summary of precursor synthesis strategies is presented in Table 1.

Table 1: Precursor Synthesis Strategies

Moiety Precursor Common Synthetic Route Key Reagents
Indoline 6-Aminoindoline Reduction of 6-nitroindoline SnCl₂/HCl, H₂/Pd-C, Fe/CH₃COOH
Thiophene Thiophene-2-carbonyl chloride Chlorination of thiophene-2-carboxylic acid SOCl₂, (COCl)₂
Benzamide Benzoyl chloride Chlorination of benzoic acid SOCl₂, (COCl)₂

Key Coupling Reactions and Advanced Synthetic Pathways for Assembly

The assembly of this compound from its precursors involves two key amide bond formations. The sequence of these reactions is critical to ensure the desired regioselectivity.

Stepwise Acylation Strategy

Due to the differing nucleophilicity of the two nitrogen atoms in 6-aminoindoline (the exocyclic primary amine at the 6-position and the endocyclic secondary amine of the indoline ring), a stepwise acylation strategy is generally employed. The 6-amino group is significantly more nucleophilic and will preferentially react with an acylating agent.

Step 1: N-Benzoylation of 6-Aminoindoline: The first step typically involves the reaction of 6-aminoindoline with benzoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270). This reaction selectively forms N-(indolin-6-yl)benzamide. The base is necessary to neutralize the hydrochloric acid byproduct.

Step 2: N-Thiophenoylation of N-(indolin-6-yl)benzamide: The second step is the acylation of the indoline nitrogen of N-(indolin-6-yl)benzamide with thiophene-2-carbonyl chloride. This reaction often requires a stronger base, such as sodium hydride (NaH), to deprotonate the less nucleophilic indoline nitrogen, thereby generating a more reactive nucleophile. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Advanced Synthetic Pathways

Alternative advanced synthetic pathways may involve the use of coupling reagents for the amide bond formation, particularly if starting from the carboxylic acids instead of the acyl chlorides. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the direct coupling of carboxylic acids with amines under milder conditions. beilstein-journals.orgresearchgate.net However, for the acylation of the less reactive indoline nitrogen, the acyl chloride route with a strong base is often more efficient.

Palladium-catalyzed cross-coupling reactions could also be envisioned for the synthesis of precursors or for the direct C-N bond formation, although this is less common for the direct assembly of this specific target molecule.

Optimization of Reaction Parameters and Scale-Up Considerations

Optimization of Reaction Parameters

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider for each step are summarized in Table 2.

Table 2: Optimization of Reaction Parameters

Reaction Step Parameter Considerations
N-Benzoylation Solvent Dichloromethane, chloroform, or THF are commonly used.
Base Triethylamine or pyridine are typical choices. Stoichiometry of the base is important to neutralize HCl.
Temperature The reaction is often carried out at room temperature or slightly below to control exothermicity.
N-Thiophenoylation Solvent Anhydrous aprotic solvents like THF or DMF are essential due to the use of strong bases.
Base A strong base like NaH is typically required to deprotonate the indoline nitrogen. Temperature control during addition is critical for safety.
Temperature The reaction may be performed at room temperature or with gentle heating to drive it to completion.

Scale-Up Considerations

Scaling up the synthesis of this compound from laboratory to industrial scale presents several challenges:

Reagent Handling: The use of corrosive and moisture-sensitive reagents like thionyl chloride and strong bases like sodium hydride requires specialized equipment and handling procedures.

Thermal Management: The acylation reactions can be exothermic. Effective heat dissipation is critical to prevent side reactions and ensure safety on a larger scale.

Work-up and Purification: The work-up procedures, including quenching of the reaction, extraction, and crystallization, need to be optimized for large-scale operations to minimize solvent usage and waste generation.

Regioselective and Stereoselective Synthetic Approaches

Regioselectivity

As previously discussed, the regioselectivity of the dual acylation of 6-aminoindoline is a key synthetic challenge. The inherent difference in nucleophilicity between the exocyclic primary amine and the endocyclic secondary amine allows for a high degree of regiocontrol through a stepwise approach. Protecting group strategies could also be employed, for example, by temporarily protecting the more reactive 6-amino group, acylating the indoline nitrogen first, and then deprotecting and acylating the 6-amino group. However, this adds extra steps to the synthesis. The judicious choice of reaction conditions (e.g., base, solvent, temperature) in the stepwise acylation is the more common and efficient approach to achieve the desired regioselectivity.

Stereoselectivity

The target molecule, this compound, is achiral, and therefore, stereoselective synthesis is not a primary concern for the preparation of this specific compound. However, if chiral derivatives of the indoline ring were to be synthesized, for example, with substituents at the 2- or 3-position, stereoselective methods would be necessary. This could involve the use of chiral starting materials, chiral catalysts for asymmetric synthesis, or resolution of a racemic mixture.

Purification and Characterization Techniques for Novel Derivatives

Purification

The purification of the final product and its intermediates is essential to obtain a compound of high purity. Common purification techniques include:

Crystallization: This is a preferred method for obtaining highly pure solid compounds. The choice of solvent system is critical for effective crystallization.

Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from unreacted starting materials and byproducts. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is determined by thin-layer chromatography (TLC).

Characterization

The structure and purity of this compound and its derivatives are confirmed using a combination of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, which helps in structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amide C=O and N-H bonds.

Elemental Analysis: This technique determines the elemental composition of the compound, which can be compared to the calculated values for the expected molecular formula.

A summary of the expected characterization data for the target compound is presented in Table 3.

Table 3: Expected Characterization Data for this compound

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzamide, thiophene, and indoline moieties, as well as the aliphatic protons of the indoline ring.
¹³C NMR Resonances for the carbonyl carbons of the amide and thiophene-carbonyl groups, as well as the aromatic and aliphatic carbons of the entire molecule.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.
IR Spectroscopy Characteristic absorption bands for the amide C=O stretching (around 1650-1680 cm⁻¹) and N-H stretching (around 3300 cm⁻¹).

Structure Activity Relationship Sar Studies of N 1 Thiophene 2 Carbonyl Indolin 6 Yl Benzamide Analogues

Systematic Structural Modifications on the Indolin-6-yl Core and its N-Substituents

The indoline (B122111) nucleus serves as a versatile scaffold in drug discovery, and its substitution pattern significantly impacts the biological profile of the resulting compounds. chula.ac.thmdpi.com In the context of N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide analogues, modifications have been explored at both the nitrogen of the indoline ring (position 1) and on the aromatic portion of the core.

Research into N-substituted indolines has revealed that the nature of the substituent at the 1-position can dramatically alter the compound's properties. For instance, the introduction of an arylsulfonyl group at this position has been shown to yield potent inhibitors of tubulin polymerization. researchgate.net While the parent compound features a thiophene-2-carbonyl group, the exploration of other N-acyl groups has been a key area of investigation. The electronic and steric properties of these N-substituents are critical in modulating the orientation of the rest of the molecule within a receptor binding pocket. For example, in a series of indoline-5-sulfonamides, the introduction of an acyl group at the 1-position led to a notable increase in inhibitory activity against carbonic anhydrase XII. nih.gov

Substitutions on the aromatic ring of the indolin-6-yl core also play a pivotal role in defining the SAR. The position and nature of these substituents can influence the compound's lipophilicity, electronic distribution, and potential for hydrogen bonding, all of which are critical for target interaction. Studies on related indole-based compounds have shown that substitutions at various positions on the indole (B1671886) ring can either enhance or diminish biological activity, highlighting the sensitivity of the scaffold to structural changes. nih.govmdpi.com For instance, in a series of indoline-2-carboxamide derivatives, bulky alkyl groups on the aromatic ring were found to be poorly tolerated. acs.org

Modification Site Modification Observed Effect on Activity Reference
Indoline N-1 PositionArylsulfonyl groupPotent tubulin inhibition researchgate.net
Indoline N-1 PositionAcyl groupIncreased carbonic anhydrase XII inhibition nih.gov
Indoline Aromatic RingBulky alkyl groupsPoorly tolerated acs.org

Exploration of Substituent Effects on the Thiophene-2-carbonyl Moiety

The thiophene (B33073) ring is a well-established pharmacophore in medicinal chemistry, often utilized as a bioisosteric replacement for a phenyl ring. nih.gov Its unique electronic properties and ability to engage in various non-covalent interactions make it a key component of many biologically active molecules. mdpi.com In the case of this compound, the thiophene-2-carbonyl moiety is crucial for activity, and its substitution pattern has been extensively studied.

The aromaticity of the thiophene ring is thought to be important for receptor binding. mdpi.com Modifications to the thiophene ring can influence its electronic properties and steric profile. For example, the introduction of electron-withdrawing or electron-donating groups at the 5-position of the thiophene ring can modulate the electron density of the entire moiety, thereby affecting its interaction with target proteins. mdpi.com Studies on thiophene carboxamide derivatives have shown that the presence of certain substituents can enhance their anticancer activity. mdpi.com For instance, a 5-(4-fluorophenyl) substituent on the thiophene-2-carboxylic acid portion was found in potent anticancer agents. mdpi.com

The carbonyl group of the thiophene-2-carbonyl moiety is a key hydrogen bond acceptor, and its orientation is critical for proper binding to biological targets. The planarity of the thiophene ring contributes to a more rigid conformation of the molecule, which can be advantageous for fitting into a well-defined binding pocket. mdpi.com The sulfur atom within the thiophene ring can also participate in hydrogen bonding, further contributing to the binding affinity. nih.gov

Modification Site Modification Observed Effect on Activity Reference
Thiophene Ring Position 54-Fluorophenyl groupPotent anticancer activity mdpi.com

Variations and Bioisosteric Replacements in the Benzamide (B126) Functional Group

The benzamide functional group is a common feature in many drug molecules and is known to participate in key hydrogen bonding interactions with biological targets. researchgate.net In the context of this compound analogues, this moiety is a critical determinant of biological activity. Variations in the substitution pattern of the phenyl ring and bioisosteric replacement of the amide bond have been explored to optimize potency and other pharmacological properties.

Substitutions on the phenyl ring of the benzamide group can significantly impact binding affinity. The position and electronic nature of these substituents are crucial. For example, in a series of benzamide-based inhibitors, the addition of an amino group to the benzamide moiety was found to increase inhibitory capacity. nih.gov Conversely, further derivatization of this amino group generally led to reduced activity. nih.gov This highlights the specific requirements of the binding site for both steric bulk and electronic properties.

Bioisosteric replacement of the amide group is a common strategy in medicinal chemistry to improve metabolic stability, modulate physicochemical properties, and explore alternative binding modes. drughunter.com For the benzamide moiety, several bioisosteric replacements have been considered. Exchanging the phenyl ring for aliphatic groups, for instance, has been shown to result in inactive compounds, underscoring the importance of the aromatic nature of this group for binding. nih.gov However, a bioisosteric exchange of the benzene (B151609) ring for a thiophene ring was well-tolerated with only a minor decrease in inhibition. nih.gov Other potential bioisosteres for the amide bond itself include esters, thioamides, and heterocyclic rings like triazoles, which can mimic the hydrogen bonding properties of the amide. drughunter.comnih.gov

Modification Site Modification Observed Effect on Activity Reference
Benzamide Phenyl RingAddition of an amino groupIncreased inhibitory capacity nih.gov
Benzamide Phenyl RingDerivatization of the amino groupReduced activity nih.gov
Benzamide Phenyl RingReplacement with aliphatic groupsInactive compounds nih.gov
Benzamide Phenyl RingBioisosteric replacement with thiopheneMinor decrease in inhibition nih.gov

Correlation of Structural Features with Preclinical Biological or Receptor Binding Profiles

The systematic structural modifications of this compound analogues have been correlated with their preclinical biological activities and receptor binding profiles to build a comprehensive SAR understanding. Molecular docking studies have been instrumental in visualizing the binding modes of these compounds and explaining the observed SAR trends.

For instance, the orientation of the different moieties of the molecule within the binding site is critical. The thiophene ring, due to its aromatic character, can participate in crucial interactions within the binding pocket. mdpi.com The carbonyl groups of both the thiophene-2-carbonyl and benzamide moieties are often involved in hydrogen bonding with key amino acid residues of the target protein. drugdesign.org

In a study of benzamide-type inhibitors, molecular docking revealed that the phenyl ring of the benzamide can make close contact with specific amino acid residues, and the orientation of substituents can influence these interactions. nih.gov Similarly, the importance of the amide bond orientation is highlighted by the observation that inverting the amide group in some series leads to a loss of activity. nih.gov

The preclinical biological profiles of these analogues are a direct consequence of these molecular interactions. For example, compounds with optimal substitutions on the indoline core and the thiophene and benzamide moieties have demonstrated potent activity in various assays. The correlation between structural features and biological activity is not always linear and can be influenced by multiple factors, including the compound's physicochemical properties, which affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacophore Elucidation and Ligand Design Principles Based on SAR Data

The culmination of SAR studies is the elucidation of a pharmacophore model, which represents the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.com For this compound analogues, the pharmacophore model would likely include:

A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the thiophene-2-carbonyl moiety.

A hydrogen bond donor and acceptor feature associated with the amide group of the benzamide moiety.

An aromatic feature representing the thiophene ring.

Another aromatic feature representing the phenyl ring of the benzamide group.

A hydrophobic region corresponding to the indoline core.

This pharmacophore model serves as a valuable tool for the rational design of new ligands with improved potency and selectivity. dovepress.com Ligand design principles derived from the SAR data would emphasize the importance of maintaining the key hydrogen bonding interactions and optimizing the steric and electronic properties of the substituents on each of the core moieties. For example, the design of new analogues would focus on introducing substituents that enhance the desired interactions with the target protein while minimizing unfavorable steric clashes.

Furthermore, the SAR data can guide the exploration of novel scaffolds that retain the key pharmacophoric features. The understanding of which parts of the molecule are essential for activity and which can be modified allows for the design of new chemical entities with potentially improved drug-like properties.

Preclinical Pharmacological Investigations of N 1 Thiophene 2 Carbonyl Indolin 6 Yl Benzamide

In Vitro Biological Screening and Assay Development

In vitro biological screening of compounds structurally similar to N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide has been conducted to explore their therapeutic potential. For instance, a series of N-(thiophen-2-yl) benzamide (B126) derivatives were identified through virtual screening and subsequently evaluated for their ability to inhibit the enzymatic activity of BRAF(V600E), a protein kinase implicated in melanoma. An ELISA-based MEK phosphorylation assay was utilized to determine the inhibitory concentration (IC50) of these compounds.

Similarly, 3,6-disubstituted indole (B1671886) derivatives have been designed and synthesized to be evaluated as inhibitors of human nitric oxide synthase (NOS). The development of assays to test these compounds involved assessing their inhibitory effects on different isoforms of the NOS enzyme.

The structural components of this compound, such as the indole moiety and the thiophene (B33073) ring, are known to interact with various biological targets, suggesting that a broad range of in vitro assays could be developed to screen for activities like anticancer and anti-inflammatory properties.

Identification and Validation of Molecular Targets

For compounds with a similar N-(thiophen-2-yl) benzamide core, the V600E mutant of the BRAF kinase has been identified as a key molecular target. This mutation is a driver in approximately 50% of all melanomas, making it a significant target for cancer therapy. The identification of these derivatives as potent BRAF(V600E) inhibitors was achieved through a combination of virtual screening and subsequent experimental validation.

In the case of related 3,6-disubstituted indole and 1,6-disubstituted indoline (B122111) derivatives, human neuronal nitric oxide synthase (nNOS) has been pinpointed as a primary molecular target. These compounds were designed to selectively inhibit nNOS over other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS). The validation of nNOS as the target was crucial for their development as potential analgesics for neuropathic pain.

The following table summarizes the identified molecular targets for structurally related compounds.

Compound ClassMolecular TargetTherapeutic Area
N-(thiophen-2-yl) benzamide derivativesBRAF(V600E) kinaseOncology (Melanoma)
3,6-disubstituted indole derivativesNeuronal nitric oxide synthase (nNOS)Pain (Neuropathic)
1,6-disubstituted indoline derivativesNeuronal nitric oxide synthase (nNOS)CNS Disorders, Pain

Mechanisms of Action at the Cellular and Subcellular Levels

The mechanism of action for analogous N-(thiophen-2-yl) benzamide derivatives involves the inhibition of the BRAF(V600E) kinase, which in turn disrupts the downstream MAPK signaling pathway. This pathway is critical for cell proliferation, differentiation, and survival, and its aberrant activation due to the V600E mutation facilitates malignant transformation. By inhibiting BRAF(V600E), these compounds can suppress the proliferation of cancer cells.

For related indoline and indole derivatives, the primary mechanism of action is the inhibition of nitric oxide (NO) production by nNOS. Excess NO produced by nNOS is implicated in the pathophysiology of various CNS disorders and pain states. By selectively inhibiting nNOS, these compounds can modulate neuronal signaling and reverse conditions like thermal hyperalgesia in models of neuropathic pain.

Enzyme Inhibition or Activation Studies

Enzyme inhibition is a key aspect of the pharmacological profile of compounds structurally related to this compound.

BRAF(V600E) Inhibition: A series of N-(thiophen-2-yl) benzamide derivatives were identified as potent inhibitors of the BRAF(V600E) kinase. Structure-activity relationship (SAR) studies revealed that specific substitutions on the benzamide and thiophene rings were crucial for inhibitory activity, with some compounds exhibiting submicromolar IC50 values.

Nitric Oxide Synthase (NOS) Inhibition: Research on 3,6-disubstituted indole and 1,6-disubstituted indoline derivatives has focused on their inhibitory activity against NOS isoforms. Certain compounds demonstrated high selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS) and inducible NOS (iNOS). For example, one compound was found to be 90-fold more selective for nNOS over eNOS and 309-fold more selective over iNOS.

The table below presents inhibitory data for representative compounds from these related series.

Compound ClassEnzyme TargetRepresentative IC50/Selectivity
N-(thiophen-2-yl) benzamide derivativesBRAF(V600E)~2.01 µM (initial hit)
3,6-disubstituted indole derivativesnNOS90-fold selectivity over eNOS

Receptor Binding Selectivity and Potency Profiling

While the primary targets for the closest structural analogs appear to be enzymes, broader screening of related compounds has been performed to assess off-target effects. For instance, a highly selective nNOS inhibitor from the 1,6-disubstituted indoline series was profiled against a panel of 80 CNS-related receptors, ion channels, and transporters, demonstrating an excellent safety profile with minimal off-target activities. This type of broad selectivity profiling is crucial in preclinical development to identify potential side effects.

Target Engagement Studies in Preclinical Models

Information regarding target engagement studies specifically for this compound in preclinical models is not available. However, for related compounds, evidence of target engagement has been demonstrated through in vivo efficacy. For example, a 1,6-disubstituted indoline derivative that inhibits nNOS was shown to reverse thermal hyperalgesia in a spinal nerve ligation model of neuropathic pain, indicating that the compound reached its target in the central nervous system and exerted a pharmacological effect.

Phenotypic Screening and Biological Pathway Perturbation Analysis

Phenotypic screening approaches have been instrumental in identifying the biological activities of structurally related compounds. The initial identification of N-(thiophen-2-yl) benzamide derivatives as potential anticancer agents was based on their ability to inhibit the proliferation of cells with the BRAF(V600E) mutation. This cell-based phenotypic outcome (reduced proliferation) is a direct consequence of the perturbation of the MAPK signaling pathway.

Similarly, the analgesic effects observed in preclinical pain models with nNOS inhibitors represent a phenotypic outcome of modulating NO-mediated signaling pathways in the nervous system.

Computational Chemistry and Theoretical Studies on N 1 Thiophene 2 Carbonyl Indolin 6 Yl Benzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide and its analogs, molecular docking has been instrumental in identifying and characterizing their interactions with biological targets.

A notable application of molecular docking has been in the study of N-(thiophen-2-yl) benzamide (B126) derivatives as potential inhibitors of the BRAF(V600E) kinase, a protein implicated in several human cancers. nih.govnih.gov Docking studies have revealed that these compounds can fit into the ATP-binding site of the BRAF(V600E) kinase. The proposed binding mode suggests that the benzamide and thiophene (B33073) moieties play crucial roles in establishing favorable interactions within the active site.

Key interactions observed in docking simulations of related N-(thiophen-2-yl) benzamide derivatives with BRAF(V600E) include:

Hydrophobic Interactions: The phenyl ring of the benzamide portion often engages in hydrophobic interactions with nonpolar residues in the kinase's active site. For instance, a π-π stacking interaction between the phenyl ring and the side chain of a phenylalanine residue (F583) has been predicted. nih.gov

Hydrogen Bonding: While not always the primary driving force for binding, hydrogen bonds can contribute to the specificity and stability of the ligand-target complex. The amide linker is a potential hydrogen bond donor and acceptor.

Table 1: Predicted Interactions of N-(thiophen-2-yl) benzamide Analogs with BRAF(V600E) from Molecular Docking Studies
Interaction TypeInteracting Moiety of LigandPotential Interacting Residues in BRAF(V600E)Reference
π-π StackingPhenyl ringF583 nih.gov
Hydrophobic InteractionEthoxy group on phenyl ringS535, F583, C532 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While a specific QSAR model for this compound was not found, studies on related benzamide derivatives have highlighted key structural features that influence their activity.

For instance, a study on aminophenyl benzamide derivatives as histone deacetylase inhibitors developed a 3D-QSAR model that emphasized the importance of hydrophobic character and hydrogen bond donating groups for inhibitory activity. The model suggested that the inclusion of hydrophobic substituents would enhance the potency of the compounds. Conversely, electron-withdrawing groups were found to have a negative impact on the inhibitory activity.

Another MIA-QSAR study on (thio)benzamide herbicides, which act as photosynthetic system II inhibitors, also underscored the importance of specific chemical features for their biological activity. nih.gov Such studies on related scaffolds can provide valuable guidance for the rational design of more potent analogs of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For compounds like this compound, MD simulations can be used to assess the stability of their binding to a target protein, analyze conformational changes, and estimate binding affinities.

Given that analogs of this compound have been identified as BRAF inhibitors, insights can be drawn from MD simulations performed on other BRAF inhibitors. These simulations have been crucial in understanding the conformational dynamics of the BRAF kinase and how inhibitors can stabilize specific active or inactive states. nih.govplos.org MD studies have revealed that the binding of an inhibitor can induce conformational changes in key regions of the protein, such as the activation loop, which can affect its catalytic activity. mdpi.comelifesciences.org

For a molecule like this compound, MD simulations could be employed to:

Assess the stability of the predicted binding pose from molecular docking.

Characterize the flexibility of the ligand within the binding site.

Identify key protein-ligand interactions that are maintained over time.

Calculate the binding free energy to provide a more accurate prediction of binding affinity.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the electronic properties and reactivity of a compound, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

Studies on thiophene-2-carboxamide derivatives have utilized DFT to explore their geometries and electronic characteristics. nih.govnih.gov For instance, it was found that the s-cis conformer of thiophene-2-carboxamide is more stable than its s-trans isomer. nih.gov Such conformational preferences can have a significant impact on how the molecule interacts with its biological target.

DFT calculations can also be used to determine the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. In a study of various thiophene-2-carboxamide derivatives, the HOMO-LUMO energy gaps were calculated to be in a range that suggests good reactivity. nih.gov

Table 2: Representative Electronic Properties of Thiophene Derivatives from DFT Calculations
Compound/DerivativePropertyCalculated ValueReference
Thiophene-2-carboxamide (s-cis)Relative Stability0.83 kcal mol-1 more stable than s-trans nih.gov
3-Ethynyl-thiophene-2-carboxamide (s-cis)Relative Stability5.32 kcal mol-1 more stable than s-trans nih.gov
Various thiophene-2-carboxamide derivativesHOMO-LUMO Energy GapClose energy gaps suggesting reactivity nih.gov

Virtual Screening Approaches for Analog Discovery and Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The N-(thiophen-2-yl) benzamide scaffold was identified as a potent inhibitor of BRAF(V600E) through a hierarchical virtual screening process. nih.gov This approach involved several stages of computational filtering to narrow down a large compound database to a manageable number of promising candidates for experimental testing.

The virtual screening workflow typically involves:

Database Preparation: A large library of chemical compounds is prepared in a format suitable for docking.

Structure-Based Virtual Screening: The compounds are docked into the active site of the target protein.

Scoring and Ranking: The docked poses are scored based on their predicted binding affinity, and the compounds are ranked.

Filtering and Selection: The top-ranked compounds are further filtered based on structural diversity and other criteria before being selected for experimental validation. nih.gov

This process led to the discovery of an N-(thiophen-2-yl) benzamide derivative with an IC50 value of approximately 2.01 μM against BRAF(V600E). nih.gov This successful application of virtual screening highlights its power in identifying novel chemical scaffolds for drug discovery and provides a strong rationale for further exploration of this compound and its analogs.

Mechanistic Elucidation of N 1 Thiophene 2 Carbonyl Indolin 6 Yl Benzamide S Molecular Interactions

Biophysical Characterization of Ligand-Target Complex Formation

The biophysical characterization of the interaction between a ligand, such as N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide, and its biological target is fundamental to understanding its mechanism of action. This process typically involves a suite of techniques to define the binding affinity, stoichiometry, and thermodynamics of the complex formation.

Commonly employed techniques include:

Isothermal Titration Calorimetry (ITC): This method directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. It is used to determine the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

X-ray Crystallography: This powerful technique can provide a high-resolution, three-dimensional structure of the ligand-target complex, revealing the precise binding mode and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) that stabilize the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-target interactions in solution. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the binding epitope of the ligand and characterize the structural changes in the target protein upon ligand binding.

A hypothetical data table for the biophysical characterization of this compound binding to a putative kinase target is presented below to illustrate how such data would be presented.

TechniqueParameterHypothetical Value
ITCDissociation Constant (KD)150 nM
Enthalpy (ΔH)-12.5 kcal/mol
Entropy (ΔS)-10.2 cal/mol·K
SPRAssociation Rate (kon)1.2 x 105 M-1s-1
Dissociation Rate (koff)1.8 x 10-2 s-1
Dissociation Constant (KD)150 nM

Cellular Signaling Pathway Modulation and Downstream Effects

Once a ligand's direct target is identified, the next step is to elucidate how this interaction modulates cellular signaling pathways and the resulting downstream effects. This involves a combination of cell-based assays and molecular biology techniques.

For a compound like this compound, which shares structural motifs with known kinase inhibitors, a primary area of investigation would be its effect on phosphorylation cascades. Research on related N-(thiophen-2-yl) benzamide (B126) derivatives has indicated that they can act as inhibitors of kinases such as BRAF(V600E), which is a key component of the MAPK/ERK signaling pathway. This pathway is crucial in regulating cell proliferation, differentiation, and survival.

To investigate this, researchers would typically perform a series of experiments:

Western Blotting: This technique is used to measure the levels of specific proteins and their phosphorylation status. For instance, one could treat cancer cells expressing a target kinase with the compound and then probe for changes in the phosphorylation of downstream proteins like MEK and ERK.

Reporter Gene Assays: These assays are used to measure the activity of transcription factors that are regulated by a specific signaling pathway.

Cell Proliferation and Apoptosis Assays: These assays determine the functional consequences of pathway modulation, such as inhibition of cancer cell growth or induction of programmed cell death.

The following table illustrates hypothetical data from a western blot experiment investigating the effect of the compound on a signaling pathway.

ProteinTreatmentPhosphorylation Level (Relative to Control)
Kinase X (Target)Vehicle1.0
Compound (1 µM)0.2
Protein Y (Downstream)Vehicle1.0
Compound (1 µM)0.3

Kinetic Analysis of Ligand-Target Association and Dissociation

A detailed kinetic analysis of the interaction between a ligand and its target provides deeper insights into its mechanism of inhibition and can be a predictor of its efficacy. The key parameters are the association rate constant (kon) and the dissociation rate constant (koff). The ratio of these two constants (koff/kon) determines the equilibrium dissociation constant (KD).

A slow dissociation rate (low koff) often leads to a prolonged duration of target engagement, which can translate to more sustained biological effects. Techniques such as Surface Plasmon Resonance (SPR) are instrumental in determining these kinetic parameters.

A hypothetical kinetic profile for this compound is presented below.

ParameterDescriptionHypothetical Value
konAssociation Rate Constant1.2 x 105 M-1s-1
koffDissociation Rate Constant1.8 x 10-2 s-1
KDEquilibrium Dissociation Constant150 nM
Residence Time (1/koff)Duration of Binding55.6 s

Proteomic and Metabolomic Profiling for Off-Target Identification (Preclinical Context)

While a compound may be designed to interact with a specific target, it can also bind to other, unintended proteins, leading to off-target effects. Identifying these off-target interactions is a critical aspect of preclinical drug development. Proteomic and metabolomic profiling are powerful, unbiased approaches to achieve this.

Proteomics-based methods: Techniques such as chemical proteomics, thermal proteome profiling (TPP), and affinity purification-mass spectrometry (AP-MS) can be used to identify the direct and indirect protein interaction partners of a compound in a cellular context.

Metabolomics-based methods: By analyzing the global changes in the levels of small-molecule metabolites within a cell or organism following treatment with the compound, researchers can infer which metabolic pathways are perturbed. This can provide clues about the compound's on- and off-target effects.

These approaches provide a comprehensive overview of the compound's cellular impact and can help in anticipating potential side effects and in the discovery of new therapeutic applications.

Development of Derivatives and Analogues of N 1 Thiophene 2 Carbonyl Indolin 6 Yl Benzamide

Design and Synthesis of Conformationally Constrained Analogues

Introducing conformational constraints into a flexible molecule is a powerful strategy to enhance binding affinity, improve selectivity, and reduce off-target effects by locking the molecule into its bioactive conformation. For N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide, the flexible single bonds within the indoline (B122111) ring and the linkages to the thiophene (B33073) and benzamide (B126) moieties present opportunities for rigidification.

One common approach involves the synthesis of tricyclic analogues where an additional ring is fused to the indoline core. For instance, novel tricyclic indole-3-carboxamides have been synthesized as structurally restricted analogues of bicyclic indoles, leading to potent CB1 cannabinoid receptor agonists. nih.gov This strategy limits the rotational freedom of the substituent at the indole (B1671886) nitrogen. Applying this concept, one could envision creating a bridge between the indoline ring and one of the aromatic substituents. The synthesis of such rigid structures often involves multi-step sequences, including intramolecular cyclization reactions to form the additional ring system.

Another strategy is the introduction of cyclic structures or rigid linkers to replace flexible side chains. For example, fusing an additional ring to the 3 and 4-positions of the indole core is a common modification strategy. The synthesis of these constrained analogues can provide valuable insights into the structure-activity relationship (SAR), clarifying the optimal spatial arrangement of key pharmacophoric features for target engagement.

Table 1: Conceptual Conformationally Constrained Analogues

Analogue TypeStructural ModificationRationaleSynthetic Strategy Example
Tricyclic Indoline CoreEthylene bridge between C4 and C5 of the indoline ring.Restricts puckering of the indoline ring.Intramolecular Heck cyclization.
Bridged Amide LinkerCyclopropyl linker replacing the N-carbonyl group.Fixes the orientation of the thiophene ring relative to the indoline.Palladium-catalyzed cross-coupling reaction.
Fused Benzamide RingCovalent bond between the benzamide ring and the indoline C7 position.Creates a rigid, planar system to explore new binding interactions.Pictet-Spengler reaction followed by aromatization.

Exploration of Bioisosteric Scaffolds and Chemical Space

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. wikipedia.orgscispace.com The this compound scaffold contains several moieties amenable to bioisosteric replacement, including the thiophene ring and the benzamide group.

The thiophene ring, for example, is often considered a bioisostere of a phenyl ring. nih.govresearchgate.net It can be replaced with other aromatic or heteroaromatic systems to explore different electronic and steric interactions with the target protein. Thiophenes are recognized for their electron-rich nature and their ability to engage with various biological targets. nih.gov Potential replacements could include furan, pyridine (B92270), or even non-aromatic rings to probe the necessity of aromaticity at this position. researchgate.net

The benzamide moiety is another key site for modification. The amide bond itself is susceptible to metabolic cleavage, and its replacement can enhance stability. cambridgemedchemconsulting.com Non-classical bioisosteres for the amide group include heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or 1,2,4-triazoles. nih.govdrughunter.com These five-membered rings can mimic the hydrogen bonding pattern and geometry of the amide bond while offering improved metabolic stability and potentially new intellectual property. drughunter.com

Table 2: Potential Bioisosteric Replacements

Original MoietyBioisosteric ReplacementPotential Advantage
ThiophenePhenyl, Pyridine, FuranAltered electronics, improved metabolic stability, new interactions. wikipedia.orgresearchgate.net
Benzamide (Amide bond)1,2,4-Oxadiazole, 1,2,4-TriazoleIncreased metabolic stability, maintained H-bonding capacity. nih.govdrughunter.com
Benzamide (Phenyl ring)Pyridine, CyclohexylModified solubility, altered aromatic interactions.

Strategic Modification for Enhanced Target Selectivity

Achieving selectivity for a specific biological target over others is a critical goal in drug development to minimize side effects. For indole- and indoline-based compounds, site-selective functionalization of the core structure is a key strategy for enhancing selectivity. researchgate.netnih.gov The benzene (B151609) portion of the indoline ring (positions C4, C5, and C7) offers multiple sites for substitution that can influence target binding and selectivity.

Directed C-H functionalization is a powerful tool that allows for the precise installation of substituents at specific positions of the indole nucleus. nih.govacs.org For example, installing a directing group at the N1 position of the indole can facilitate arylation or alkylation at the C7 position. nih.gov By systematically introducing different functional groups (e.g., halogens, small alkyl groups, polar groups) at each available position on the indoline and benzamide rings, chemists can probe the steric and electronic requirements of the binding pocket.

This approach can differentiate between closely related targets. For instance, selective inhibition of different isoforms of an enzyme can be achieved by exploiting subtle differences in their active sites. A methyl group at C4 might be well-tolerated by the desired target but cause a steric clash in the active site of an off-target protein. Computational modeling and docking studies are often employed to guide the design of these modifications. Research on other indole derivatives has shown that such modifications can selectively modulate activity, for instance, in targeting serine-arginine-rich protein splicing factors. nih.gov

Table 3: Strategic Modifications for Selectivity

Modification SiteSubstituentHypothetical Rationale for Improved Selectivity
Indoline C4-Position-F, -ClIntroduces specific halogen bonding interactions with the target.
Indoline C7-Position-CH3, -CF3Probes a hydrophobic pocket unique to the intended target.
Benzamide (para-position)-OH, -NH2Forms a key hydrogen bond with a specific residue in the target active site.

Prodrug Strategies for Modulating Biological Performance (Conceptual, Preclinical)

Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo through enzymatic or chemical transformation. researchgate.net This strategy is employed to overcome various challenges, such as poor solubility, low permeability, rapid metabolism, or lack of site-specificity. researchgate.netnih.gov For this compound, several conceptual prodrug strategies could be explored in a preclinical setting.

To improve aqueous solubility, a polar group like a phosphate or an amino acid could be appended to the molecule, typically via an ester or carbamate linkage. This promoiety would be cleaved by endogenous enzymes (e.g., phosphatases or esterases) to release the active drug.

To enhance membrane permeability and oral absorption, a lipophilic group could be attached to mask polar functionalities. For instance, if analogues with a free amine or hydroxyl group were developed, these could be temporarily masked as amides or esters. A notable example is the ProTide technology, which masks the hydroxyl groups of nucleotide analogues to facilitate cell entry. nih.gov

Another advanced strategy involves designing prodrugs that are activated by enzymes specifically expressed in the target tissue. This can increase the concentration of the active drug at the site of action, thereby enhancing efficacy and reducing systemic toxicity. For benzamide-containing compounds, various prodrug approaches have been investigated to improve their pharmacokinetic profiles. researchgate.netacs.org

Table 4: Conceptual Prodrug Strategies

GoalProdrug ApproachPromoiety ExampleActivation Mechanism
Improve Aqueous SolubilityPhosphate EsterMonophosphate group on a hydroxylated analogue.Cleavage by alkaline phosphatases.
Enhance Oral BioavailabilityAmino Acid EsterValine ester on a carboxylated analogue.Hydrolysis by esterases.
Targeted DeliveryEnzyme-specific cleavageNitroreductase-cleavable group.Reduction in hypoxic tumor environments.

Advanced Spectroscopic and Analytical Methodologies in the Study of N 1 Thiophene 2 Carbonyl Indolin 6 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide, both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the electronic environment of the nuclei.

In a typical ¹H NMR spectrum, the chemical shifts (δ) are influenced by the proximity of electronegative atoms and unsaturated systems like aromatic rings and carbonyl groups. libretexts.org The protons on the aromatic rings (benzamide and indoline (B122111) moieties) would be expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm. oregonstate.edu The protons of the thiophene (B33073) ring would also appear in this aromatic region. The protons on the indoline core's aliphatic portion would be found further upfield.

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. The carbonyl carbons of the amide and the thiophene-carbonyl groups would exhibit characteristic downfield shifts, generally in the range of 160-180 ppm. The aromatic and heteroaromatic carbons would resonate between 110 and 150 ppm, while the aliphatic carbons of the indoline ring would be observed at higher field strengths.

Expected ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Proton Environment Expected Chemical Shift (δ, ppm)
Aromatic (Benzamide)7.5 - 8.5
Aromatic (Indoline)7.0 - 8.0
Thiophene7.0 - 8.0
Indoline (Aliphatic CH₂)3.0 - 4.5
Amide NH8.5 - 10.0

Expected ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Carbon Environment Expected Chemical Shift (δ, ppm)
Carbonyl (Benzamide)165 - 175
Carbonyl (Thiophene-carbonyl)160 - 170
Aromatic/Heteroaromatic110 - 150
Indoline (Aliphatic CH₂)25 - 55

Mass Spectrometry for Structural Confirmation and Degradation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition with high accuracy.

The fragmentation of amides in a mass spectrometer often involves the cleavage of the amide bond (N-CO). nih.govunl.pt For the target molecule, several characteristic fragmentation pathways can be predicted. Cleavage of the benzamide (B126) N-CO bond would result in the formation of a benzoyl cation. researchgate.net Similarly, cleavage of the thiophene-carbonyl to indoline bond would be another expected fragmentation route. The fragmentation pattern is highly dependent on the ionization technique used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). unl.pt

Predicted Characteristic Fragments in the Mass Spectrum of this compound

Fragment Description Predicted m/z
[M+H]⁺Protonated molecular ion375.10
C₇H₅O⁺Benzoyl cation105.03
C₅H₃OS⁺Thiophene-2-carbonyl cation111.99
C₁₃H₁₁N₂O⁺Indolin-6-yl-benzamide fragment223.09

X-ray Crystallography of Ligand-Target Co-crystals for Atomic-Level Insights

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov While no crystal structure for this compound is publicly available, this technique would be invaluable, particularly in the context of drug discovery, for visualizing its interaction with a biological target, such as a protein kinase.

By co-crystallizing the compound with its target protein, X-ray diffraction analysis can reveal the precise binding mode, including all intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking. researchgate.net This atomic-level information is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. The resulting electron density map allows for the precise placement of the ligand within the protein's binding site. youtube.com

Typical Data Obtained from an X-ray Crystallography Experiment

Parameter Description
Space GroupThe symmetry of the crystal lattice.
Unit Cell DimensionsThe dimensions (a, b, c, α, β, γ) of the repeating unit of the crystal.
Resolution (Å)A measure of the level of detail in the electron density map.
R-factor / R-freeIndicators of the quality of the fit between the crystallographic model and the experimental data.
Bond Lengths and AnglesPrecise measurements of the molecule's geometry.

Cryo-Electron Microscopy (Cryo-EM) for Large Biomolecular Complex Studies

Cryo-electron microscopy (Cryo-EM) is a structural biology technique used to determine the high-resolution structure of large biomolecular complexes, such as viruses and large protein assemblies. The sample is rapidly frozen in vitreous ice and imaged with an electron microscope.

High-Throughput Screening (HTS) Techniques for Initial Compound Evaluation

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. nih.gov this compound could be evaluated in various HTS campaigns to identify its potential therapeutic applications.

Given its chemical structure, this compound might be screened against a panel of protein kinases, which are common targets in cancer and inflammation research. drugdiscoverytrends.comcell.com HTS assays for kinase inhibitors are well-established and can be based on various detection methods, including fluorescence, luminescence, or radioactivity, to measure the extent of substrate phosphorylation by the kinase. nih.gov A positive "hit" from an HTS assay would be the starting point for further optimization and lead development. wiley.com

Hypothetical HTS Workflow for this compound

Step Description
Assay Development Optimization of a biochemical or cell-based assay for the target of interest (e.g., a specific protein kinase).
Primary Screen The compound is tested at a single concentration against the target in a highly automated fashion.
Hit Confirmation Compounds that show activity in the primary screen are re-tested to confirm their activity and rule out false positives.
Dose-Response Analysis Confirmed "hits" are tested at multiple concentrations to determine their potency (e.g., IC₅₀ value).
Selectivity Profiling The compound is tested against a panel of related targets to assess its selectivity.

Future Perspectives and Emerging Research Avenues for N 1 Thiophene 2 Carbonyl Indolin 6 Yl Benzamide

Exploration of Novel Pharmacological Targets and Therapeutic Applications (Preclinical)

The unique combination of thiophene (B33073), indoline (B122111), and benzamide (B126) moieties in N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide suggests a broad potential for interacting with a variety of biological targets. Future preclinical research is anticipated to delve into several key therapeutic areas based on the established activities of these individual components.

Oncology: Thiophene and indole (B1671886) derivatives are well-documented as privileged scaffolds in the development of anticancer agents. acs.orgnih.govmdpi.com Thiophene-containing compounds have shown promise in targeting various cancer-related pathways, while indole-based molecules are known to interact with critical targets like protein kinases and tubulin. acs.orgmdpi.com Benzamide derivatives have also been investigated as inhibitors of enzymes crucial for cancer cell survival, such as poly(ADP-ribose) polymerase-1 (PARP-1). researchgate.net Therefore, a primary future direction for this compound will be its evaluation as a potential anticancer agent. Preclinical studies will likely focus on its activity against various cancer cell lines, with a particular interest in its mechanism of action, which could involve the inhibition of kinases, interference with DNA repair mechanisms, or disruption of the cell cycle.

Neurodegenerative and Inflammatory Diseases: The indoline scaffold is a core component of molecules with diverse biological activities, including those targeting central nervous system disorders. nih.gov Furthermore, benzamide derivatives have been explored as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant targets in neurodegenerative diseases such as Alzheimer's. rsc.org Given the anti-inflammatory properties associated with thiophene derivatives, this compound could be investigated for its potential in treating neuroinflammatory conditions. researchgate.net

Infectious Diseases: Thiophene derivatives have demonstrated notable antimicrobial activity, including against drug-resistant bacteria. newsworthy.ai The exploration of this compound as a novel antimicrobial agent represents a promising avenue of research, particularly in the context of rising antibiotic resistance.

A summary of potential preclinical therapeutic applications for analogous compounds is presented in the table below.

Therapeutic AreaPotential Targets/Mechanisms
Oncology Protein Kinase Inhibition, PARP-1 Inhibition, Tubulin Interaction, Cell Cycle Arrest, Apoptosis Induction
Neurodegenerative Diseases Carbonic Anhydrase Inhibition, Acetylcholinesterase Inhibition, Modulation of Neuroinflammatory Pathways
Infectious Diseases Inhibition of Bacterial Growth, Disruption of Biofilm Formation
Inflammatory Disorders Modulation of Inflammatory Cytokine Production

Integration with Artificial Intelligence and Machine Learning in Compound Design

The advancement of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and development, and these technologies will be pivotal in exploring the full potential of this compound and its analogues.

De Novo Design and Optimization: AI-driven generative models can design novel molecules from the ground up, offering the potential to create derivatives of this compound with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govharvard.edu These systems can explore vast chemical spaces to identify new compounds with desired biological activities. techno-science.net

Predictive Modeling: Machine learning algorithms can be trained on existing data for thiophene, indoline, and benzamide derivatives to build robust quantitative structure-activity relationship (QSAR) models. nih.gov These models can predict the biological activity and potential toxicity of new analogues before they are synthesized, thereby saving time and resources. nih.gov

Virtual Screening: AI-powered platforms can perform large-scale virtual screening of compound libraries to identify molecules that are likely to bind to specific biological targets. nih.gov This approach can accelerate the identification of lead compounds and help to elucidate the mechanism of action of this compound.

Retrosynthesis Prediction: AI tools are being developed to predict efficient synthetic routes for complex molecules. osu.edu This could be particularly valuable for optimizing the synthesis of this compound and its future derivatives.

Development of Advanced Preclinical Models for Efficacy Studies

To accurately assess the therapeutic potential of this compound, future research will need to move beyond traditional two-dimensional cell cultures and embrace more physiologically relevant preclinical models.

3D Organoid and Spheroid Models: Patient-derived cancer organoids and tumor spheroids offer a more accurate representation of the tumor microenvironment and are increasingly being used for drug screening. youtube.comnih.gov Evaluating the efficacy of this compound in these 3D models will provide more predictive data on its potential anticancer activity. mdpi.comresearchgate.net

In Vitro Blood-Brain Barrier Models: For investigating the neuro-pharmacological potential of this compound, advanced in vitro models of the blood-brain barrier will be crucial to determine its ability to penetrate the central nervous system.

Patient-Derived Xenograft (PDX) Models: PDX models, where patient tumor tissue is implanted into immunodeficient mice, are considered a gold standard in preclinical cancer research as they better recapitulate the heterogeneity and drug response of human tumors. Testing this compound in relevant PDX models will be a critical step in its preclinical development.

Addressing Contemporary Challenges in Complex Molecule Research

The intricate structure of this compound presents both opportunities and challenges that are characteristic of complex molecule research.

Synthetic Complexity: The synthesis of polycyclic aromatic hydrocarbons and complex heterocyclic systems can be challenging, often requiring multi-step procedures with potentially low yields. researchgate.netrsc.org Future research will need to focus on developing more efficient and scalable synthetic routes to facilitate the production of this compound and its analogues for extensive preclinical testing. The use of multicomponent reactions and flow chemistry could offer solutions to these synthetic hurdles. mtak.hu

Target Deconvolution: Identifying the specific biological targets of a novel bioactive compound is a critical yet often difficult step in drug discovery. nih.govresearchgate.net A combination of computational predictions and experimental approaches, such as chemical proteomics, will be necessary to elucidate the mechanism of action of this compound. researchgate.net

Off-Target Effects: Complex molecules have the potential to interact with multiple biological targets, which can lead to both beneficial polypharmacology and undesirable off-target effects. nih.gov Thorough preclinical profiling, including screening against a broad panel of receptors and enzymes, will be essential to understand the selectivity of this compound and to predict potential side effects. Minimizing off-target effects is a key challenge in the development of safe and effective drugs. semanticscholar.org

Identification of Persistent Research Gaps and Opportunities for Innovation

While the constituent scaffolds of this compound have been extensively studied, there remain significant research gaps and opportunities for innovation.

Unexplored Target Space: The vast majority of the human proteome remains undrugged. There is a significant opportunity to explore novel and unconventional targets for compounds like this compound, moving beyond the well-trodden paths of kinase and GPCR modulation.

Combination Therapies: A promising area of future research will be the investigation of this compound in combination with existing therapeutic agents. Its unique structure may allow it to synergize with other drugs to overcome resistance or enhance efficacy.

Targeted Drug Delivery: To improve the therapeutic index and minimize potential toxicity, the development of targeted delivery systems for this compound could be explored. For instance, conjugation to a tumor-targeting ligand could enhance its accumulation in cancer cells while sparing healthy tissues. acs.org

Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be crucial for its potential clinical development. This will enable the selection of patient populations most likely to benefit from treatment.

Q & A

Q. What safety protocols are critical when handling this compound in vitro?

  • Guidelines :
  • Use fume hoods for weighing powdered forms (risk of airborne particulates).
  • Store at –20°C under inert gas (N₂) to prevent degradation .
  • Emergency Response : Neutralize spills with 5% sodium bicarbonate solution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.